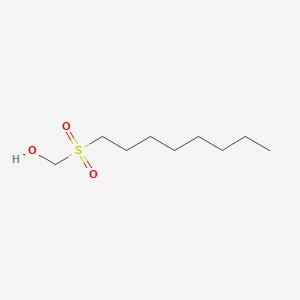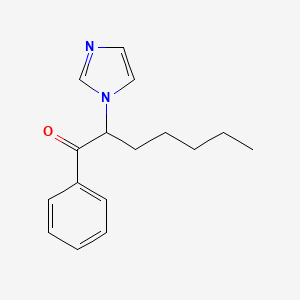
2-(1H-Imidazol-1-yl)-1-phenylheptan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1H-Imidazol-1-yl)-1-phenylheptan-1-one is a compound that features an imidazole ring, a phenyl group, and a heptanone chain. Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . The imidazole ring is known for its broad range of chemical and biological properties, making it a significant synthon in the development of new drugs .
準備方法
The synthesis of 2-(1H-Imidazol-1-yl)-1-phenylheptan-1-one can be achieved through various synthetic routes. Common methods include:
Debus-Radziszewski Synthesis: This method involves the condensation of glyoxal, formaldehyde, and ammonia.
Wallach Synthesis: This involves the reaction of glyoxal with ammonia and an aldehyde.
From Alpha Halo-Ketones: This method involves the reaction of alpha halo-ketones with ammonia or primary amines.
Marckwald Synthesis: This involves the reaction of alpha halo-ketones with ammonia or primary amines.
Amino Nitrile Method: This involves the reaction of amino nitriles with aldehydes.
化学反応の分析
2-(1H-Imidazol-1-yl)-1-phenylheptan-1-one undergoes various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form imidazole N-oxides.
Reduction: The compound can undergo reduction reactions to form imidazolines.
Substitution: The imidazole ring can undergo substitution reactions with various electrophiles.
Addition: The compound can undergo addition reactions with nucleophiles.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles like alkyl halides . Major products formed from these reactions include imidazole N-oxides, imidazolines, and substituted imidazoles .
科学的研究の応用
2-(1H-Imidazol-1-yl)-1-phenylheptan-1-one has a wide range of scientific research applications, including:
作用機序
The mechanism of action of 2-(1H-Imidazol-1-yl)-1-phenylheptan-1-one involves its interaction with various molecular targets and pathways. The imidazole ring can interact with enzymes and proteins, inhibiting their activity . This interaction can lead to the disruption of cellular processes, resulting in antibacterial, antifungal, and anticancer effects .
類似化合物との比較
2-(1H-Imidazol-1-yl)-1-phenylheptan-1-one can be compared with other similar compounds, such as:
Clemizole: An antihistaminic agent.
Etonitazene: An analgesic.
Enviroxime: An antiviral.
Astemizole: An antihistaminic agent.
Omeprazole: An antiulcer agent.
The uniqueness of this compound lies in its specific structure, which allows it to interact with a wide range of molecular targets and pathways, making it a versatile compound in scientific research and therapeutic applications .
特性
CAS番号 |
62514-52-7 |
|---|---|
分子式 |
C16H20N2O |
分子量 |
256.34 g/mol |
IUPAC名 |
2-imidazol-1-yl-1-phenylheptan-1-one |
InChI |
InChI=1S/C16H20N2O/c1-2-3-5-10-15(18-12-11-17-13-18)16(19)14-8-6-4-7-9-14/h4,6-9,11-13,15H,2-3,5,10H2,1H3 |
InChIキー |
KHYXFMQCHJDUCS-UHFFFAOYSA-N |
正規SMILES |
CCCCCC(C(=O)C1=CC=CC=C1)N2C=CN=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


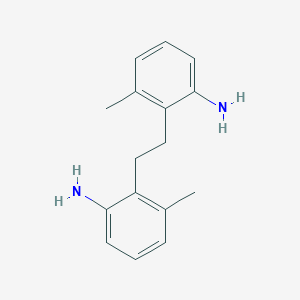
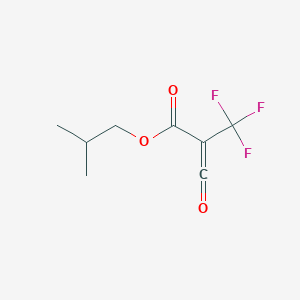
![4-[2-(Anthracen-9-yl)ethenyl]-N,N-bis(4-methylphenyl)aniline](/img/structure/B14516059.png)
![4,4'-[(5-tert-Butyl-2-hydroxy-1,3-phenylene)bis(methylene)]diphenol](/img/structure/B14516062.png)
![3,5-Dimethyldecahydro-6H-pyrido[2,1-i]indol-5-ium iodide](/img/structure/B14516065.png)
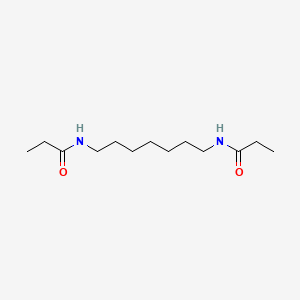
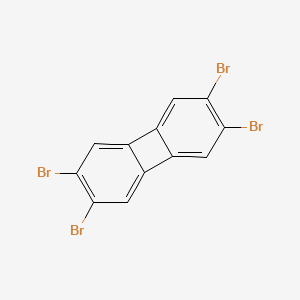
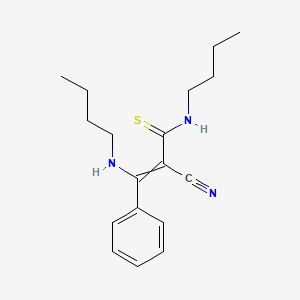
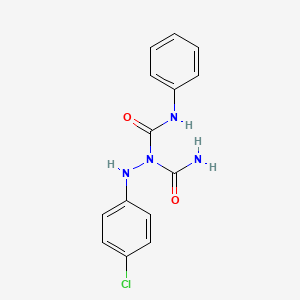
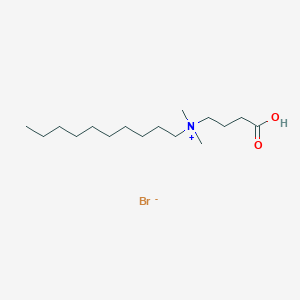
![10-Methyl-7-(propan-2-yl)-1,5-dioxaspiro[5.5]undecane](/img/structure/B14516100.png)
![3-[3-(2,6-Dihydroxyphenyl)-3-oxoprop-1-en-1-yl]benzoic acid](/img/structure/B14516103.png)
![3-[4-(Diethylamino)phenyl]quinoxalin-2(1H)-one](/img/structure/B14516109.png)
